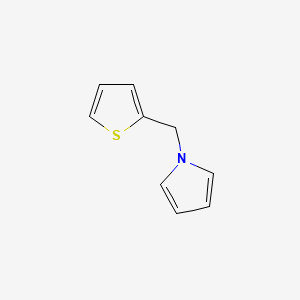
N-(2-(1H-pyrrol-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods
One area of research application involves the development of novel synthesis methods for heterocyclic compounds. For instance, Klintworth et al. (2021) describe the microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones, demonstrating advances in cyclization techniques. This method provides efficient access to complex heterocyclic structures, which are valuable in various fields of chemistry and material science (Klintworth et al., 2021).
Chiral Auxiliary Applications
The asymmetric acylation of carboxamides, as discussed by Ito et al. (1984), highlights the compound's role in stereochemical control during synthesis. The study demonstrates the use of a chiral auxiliary for achieving stereoselective outcomes, an essential aspect of synthesizing enantiomerically pure pharmaceuticals and chemicals (Ito et al., 1984).
Hypertensive Activity
Research on the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing a 2‐H‐Pyranopyridine‐2‐one moiety, as conducted by Kumar and Mashelker (2007), suggests potential applications in exploring new therapeutic agents for hypertension. This work underscores the chemical's utility in creating compounds with expected hypertensive activity (Kumar & Mashelker, 2007).
Antineoplastic Agent Development
The study of the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, aimed at evaluating its potential as an antineoplastic agent, showcases the research applications in drug discovery and design. The detailed analysis by Banerjee et al. (2002) contributes to understanding the structural basis of biological activity and could guide the development of new cancer therapies (Banerjee et al., 2002).
Advanced Materials Synthesis
The exploration of heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, as reported by Bacchi et al. (2005), reflects the compound's relevance in synthesizing advanced materials. Such materials could have applications in electronics, photonics, and nanotechnology, demonstrating the compound's versatility beyond biomedical research (Bacchi et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-16-10-11(12(20-2)9-13(16)18)14(19)15-5-8-17-6-3-4-7-17/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGKJSBAYRLPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B2546890.png)



![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2546895.png)
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)
![7-butyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2546903.png)
![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)
![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)

![Bicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B2546910.png)

